molecular formula C12H16ClFN2O2 B1439542 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride CAS No. 948018-60-8

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

Cat. No.: B1439542
CAS No.: 948018-60-8
M. Wt: 274.72 g/mol
InChI Key: YRHMNGGCRCNNGJ-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride” is a chemical compound that is used in pharmaceutical testing . It is also useful in organic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16ClFN2O2 . Its molecular weight is 274.72 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 274.72 g/mol . Other physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is used as a ligand for the binding of metal ions, such as cobalt, nickel, and zinc. It is also used as a catalyst for the formation of polymers, such as poly(4-methylpiperazin-1-yl)benzoic acid hydrochloride. This compound is also used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase.

Mechanism of Action

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride binds to metal ions through electrostatic forces, forming a complex. The complex is then able to catalyze the formation of polymers, such as poly(4-methylpiperazin-1-yl)benzoic acid hydrochloride. The enzyme acetylcholinesterase is inhibited by this compound, as it binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the hydrolysis of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can affect the activity of neurons and muscles. In addition, this compound has been shown to bind to metal ions, which can affect the activity of proteins and enzymes.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound can be used to bind to metal ions, which can be used to study the activity of proteins and enzymes. However, this compound is also limited by its relatively low solubility in organic solvents, and by its relatively low binding affinity for metal ions.

Future Directions

There are several potential future directions for the use of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride. One potential direction is the use of this compound as an inhibitor of enzymes, such as acetylcholinesterase. Another potential direction is the use of this compound as a ligand for the binding of metal ions, which could be used to study the activity of proteins and enzymes. In addition, this compound could be used as a catalyst for the formation of polymers, which could be used in the development of new materials. Finally, this compound could be used in biochemical and physiological studies, such as the study of the effects of increased levels of acetylcholine on neurons and muscles.

Properties

IUPAC Name

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13;/h2-3,8H,4-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHMNGGCRCNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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